Methyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonenes .
Industrial Production Methods
Industrial production of 4-Nonylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of acid catalysts, such as sulfuric acid or solid acid catalysts, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives are formed through reduction and substitution reactions, each with unique applications.
Scientific Research Applications
4-Nonylphenol has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of other chemicals.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential effects on human health, particularly its estrogenic activity.
Industry: Used in the production of surfactants, resins, and plasticizers.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various biological effects, including disruption of endocrine function in both humans and wildlife .
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and uses.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol, used as surfactants.
Bisphenol A: A different phenolic compound with estrogenic activity.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which affects its physical and chemical properties. Its widespread use and environmental persistence make it a compound of significant interest in both industrial and environmental contexts .
Properties
CAS No. |
84963-26-8 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-8(2)11-6-10-7-13(14(15)16-4)12(11)5-9(10)3/h5,8,10-13H,6-7H2,1-4H3 |
InChI Key |
CLQTWLUCDIEEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1CC2C(=O)OC)C(C)C |
Origin of Product |
United States |
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